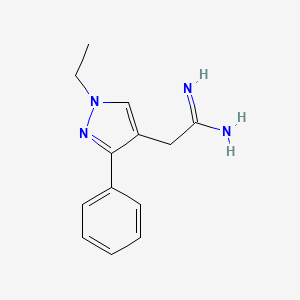

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetimidamide

Vue d'ensemble

Description

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetimidamide is a useful research compound. Its molecular formula is C13H16N4 and its molecular weight is 228.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known that pyrazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making pyrazole derivatives valuable for developing new therapeutic agents .

Mode of Action

It can be inferred from related studies that pyrazole derivatives often interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, thereby exerting the compound’s biological effects .

Biochemical Pathways

For instance, they have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities involves different biochemical pathways and their downstream effects.

Result of Action

Given the broad range of biological activities associated with pyrazole derivatives, it can be inferred that the compound’s action could result in a variety of molecular and cellular effects depending on the specific target and pathway involved .

Analyse Biochimique

Biochemical Properties

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetimidamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, this compound has demonstrated interactions with topoisomerase IV, an enzyme crucial for DNA replication . These interactions highlight its potential as an antimicrobial agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce cytotoxic effects in cancer cell lines, leading to reduced cell viability . This compound also affects oxidative stress pathways by scavenging free radicals, thereby protecting cells from oxidative damage . These cellular effects underscore its potential as an anticancer and antioxidant agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . This binding interaction is crucial for its potential use in treating neurodegenerative diseases. Additionally, its interaction with topoisomerase IV involves binding to the enzyme’s catalytic domain, thereby inhibiting DNA replication and exhibiting antimicrobial properties . These molecular interactions provide insights into its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound in in vitro studies has demonstrated sustained cytotoxic effects on cancer cells, indicating its potential for long-term therapeutic applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has shown therapeutic benefits, such as reduced tumor growth in cancer models . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels . Understanding these pathways is essential for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It has been observed to accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic and toxic effects . Transporters such as P-glycoprotein play a role in its cellular uptake and distribution, influencing its bioavailability and therapeutic efficacy . These findings are crucial for optimizing its delivery and minimizing adverse effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments . Understanding its subcellular localization is vital for elucidating its mechanism of action and optimizing its therapeutic potential.

Activité Biologique

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetimidamide is a synthetic compound with notable biological activities, particularly in the context of enzyme inhibition and cytotoxic effects on cancer cell lines. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C13H16N4, with a molecular weight of 228.29 g/mol. The compound is characterized by its pyrazole ring structure, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H16N4 |

| Molecular Weight | 228.29 g/mol |

| CAS Number | 2098089-78-0 |

| Purity | ≥95% |

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE), an enzyme that hydrolyzes the neurotransmitter acetylcholine in the nervous system. By binding to the active site of AChE, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter and subsequent effects on neuronal signaling.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against AChE. This inhibition can have implications for conditions such as Alzheimer's disease, where acetylcholine levels are critically low.

Cytotoxic Effects

In vitro studies demonstrate that this compound induces cytotoxicity in various cancer cell lines, including those derived from human cervical (HeLa) and colon adenocarcinoma (Caco-2). The cytotoxic effects are mediated through apoptosis and cell cycle arrest, leading to reduced cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.2 |

| Caco-2 | 12.7 |

| H9c2 | 10.5 |

Case Studies

A notable study evaluated the effects of this compound on HeLa cells. The results indicated a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy after treatment with concentrations above 10 µM. The study concluded that the compound's ability to induce apoptosis could be leveraged for therapeutic applications in cancer treatment.

Another investigation focused on its potential as a neuroprotective agent by assessing its effects on neuronal cultures exposed to neurotoxic agents. The findings revealed that pre-treatment with the compound significantly mitigated cell death and preserved neuronal function.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

The molecular formula of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetimidamide is C13H16N4, with a molecular weight of 228.29 g/mol. The compound belongs to the pyrazole class, known for their ability to interact with multiple biological targets through mechanisms such as hydrogen bonding and enzyme inhibition.

Biochemical Pathways

This compound has been associated with numerous biochemical pathways, exhibiting activities such as:

- Antimicrobial : Effective against various pathogens.

- Anticancer : Induces cytotoxic effects in cancer cell lines.

- Anti-inflammatory : Modulates inflammatory responses.

- Antidiabetic : Influences glucose metabolism.

Medicinal Chemistry

The compound's structure allows it to be a lead candidate for drug development. Its ability to inhibit acetylcholinesterase (AChE) suggests potential in treating neurodegenerative diseases like Alzheimer's. Inhibition of AChE leads to increased acetylcholine levels, which can enhance cognitive function in affected individuals.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness that could lead to the development of new antibiotics.

Anticancer Research

The compound has shown promise in cancer research by inducing apoptosis in cancer cells. In vitro studies indicate that it can reduce cell viability in several cancer cell lines, making it a candidate for further investigation as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Induces apoptosis in breast and lung cancer cell lines | |

| Anti-inflammatory | Reduces cytokine release in inflammatory models | |

| Antidiabetic | Improves insulin sensitivity in diabetic models |

Propriétés

IUPAC Name |

2-(1-ethyl-3-phenylpyrazol-4-yl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4/c1-2-17-9-11(8-12(14)15)13(16-17)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H3,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZBCOWHTCWVNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CC=CC=C2)CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.